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Compound of Interest

Compound Name: Dimethyl pimelate

Cat. No.: B158113 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Pimelate

This guide provides a comprehensive overview of the spectroscopic data for Dimethyl
pimelate (CAS No: 1732-08-7), tailored for researchers, scientists, and professionals in drug

development.[1][2][3] It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of

comparison. Furthermore, this document outlines the experimental protocols for obtaining such

data and includes a logical workflow diagram for spectroscopic analysis.

Molecular Structure:

Chemical Name: Dimethyl heptanedioate[4][5]

Synonyms: Dimethyl pimelate, Pimelic acid dimethyl ester[4][5]

Molecular Formula: C₉H₁₆O₄[1][3][4]

Molecular Weight: 188.22 g/mol [3][4]

Chemical Structure: CH₃O₂C(CH₂)₅CO₂CH₃

Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for Dimethyl pimelate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule.

Table 1: ¹H NMR Data for Dimethyl Pimelate (Solvent: CDCl₃, Reference: TMS, Field

Strength: 400 MHz)[1][6]

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

3.67 Singlet (s) 6H N/A 2 x O-CH₃

2.30 Triplet (t) 4H 7.5 Hz 2 x -CH₂-COO-

1.63 Quintet 4H 7.5 Hz
2 x -CH₂-

CH₂COO-

1.35 Multiplet (m) 2H N/A -CH₂-CH₂-CH₂-

Table 2: ¹³C NMR Data for Dimethyl Pimelate (Solvent: CDCl₃)[1][7]

Chemical Shift (δ) ppm Assignment

174.1 2 x C=O

51.4 2 x O-CH₃

34.0 2 x -CH₂-COO-

28.8 -CH₂-CH₂-CH₂-

24.8 2 x -CH₂-CH₂COO-

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 3: IR Absorption Data for Dimethyl Pimelate (Sample Preparation: Liquid Film)[1]

Frequency (cm⁻¹) Intensity Assignment

2950, 2855 Strong C-H stretch (alkane)

1738 Strong, Sharp C=O stretch (ester)

1437 Medium C-H bend (CH₂)

1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data below corresponds to Electron Ionization (EI)

Mass Spectrometry.[5]

Table 4: Mass Spectrometry Data for Dimethyl Pimelate

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

188 5 [M]⁺ (Molecular Ion)

157 45 [M - OCH₃]⁺

129 100 [M - COOCH₃]⁺

98 50 [C₅H₆O₂]⁺

87 60 [C₄H₇O₂]⁺

59 40 [COOCH₃]⁺

55 75 [C₄H₇]⁺

Experimental Protocols
The following are generalized but detailed protocols for acquiring the spectroscopic data

presented above.
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NMR Spectroscopy Protocol
Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of

Dimethyl pimelate in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d

(CDCl₃).[6][7] A small amount of an internal standard, such as Tetramethylsilane (TMS), is

added for referencing the chemical shifts to 0 ppm.

Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The data is

acquired on a 400 MHz NMR spectrometer.[1][6] For ¹H NMR, standard parameters include

a 90° pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.[8] For ¹³C

NMR, a proton-decoupled sequence is used with a wider spectral window, a 30-45° pulse, a

2-second relaxation delay, and a larger number of scans (e.g., 1024) to achieve a good

signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a

Fourier transform. Phase and baseline corrections are performed, and the signals are

integrated. Chemical shifts are reported in parts per million (ppm) relative to the internal

standard.

IR Spectroscopy Protocol
Sample Preparation (Neat/Liquid Film): As Dimethyl pimelate is a liquid at room

temperature, the neat liquid film method is appropriate.[3][9] A single drop of the liquid is

placed on the surface of a salt plate (e.g., KBr or NaCl). A second salt plate is carefully

placed on top to create a thin, uniform film of the sample between the plates.[10]

Data Acquisition: The salt plate assembly is placed in the sample holder of an FT-IR

spectrometer. A background spectrum of the empty spectrometer chamber is collected first.

[9] Subsequently, the sample spectrum is recorded. The instrument software automatically

subtracts the background from the sample spectrum to produce the final IR spectrum. Data

is typically collected over a range of 4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the key absorption bands. The

frequencies of these bands (in cm⁻¹) are correlated with specific molecular vibrations and

functional groups.
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Mass Spectrometry Protocol
Sample Introduction: A small amount of the Dimethyl pimelate sample is introduced into the

mass spectrometer, typically via direct insertion probe or after separation by Gas

Chromatography (GC/MS). The sample is vaporized in a high vacuum environment.

Ionization (Electron Ionization - EI): The gaseous molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecules to lose an electron,

forming a positively charged molecular ion ([M]⁺), and also induces fragmentation into

smaller, charged ions.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value. The

resulting mass spectrum is a plot of relative ion abundance versus m/z, which reveals the

molecular weight and provides a fragmentation "fingerprint" of the molecule.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Dimethyl pimelate.
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Caption: Workflow for Spectroscopic Analysis of Dimethyl Pimelate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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